2-(tetrahydrofuran-2-yl)-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride
Description
Historical Evolution of Benzimidazole Derivatives in Medicinal Chemistry
Benzimidazole derivatives have been pivotal in drug discovery since their identification as structural analogs of purine bases in the 1940s. The scaffold’s ability to mimic nucleotide interactions made it invaluable for targeting enzymes and receptors involved in cellular signaling. Early breakthroughs included the development of thiabendazole (1961) as an antifungal agent and albendazole (1982) as a broad-spectrum anthelmintic. These successes underscored benzimidazole’s adaptability, driven by its hydrogen-bonding capacity and π-π stacking interactions with biological macromolecules.
The 21st century saw benzimidazoles integrated into protease inhibitors and kinase-targeted therapies. For instance, lansoprazole (a proton pump inhibitor) and pracinostat (a histone deacetylase inhibitor) highlight the scaffold’s applicability across therapeutic areas. Structural modifications, such as N-alkylation and aryl substitutions, have optimized pharmacokinetic properties while retaining target affinity. Table 1 summarizes key benzimidazole-based drugs and their therapeutic applications.
Table 1: Clinically Approved Benzimidazole Derivatives and Their Uses
| Compound | Therapeutic Class | Target/Mechanism | Year Approved |
|---|---|---|---|
| Albendazole | Anthelmintic | Tubulin polymerization inhibitor | 1982 |
| Lansoprazole | Antiulcer | H+/K+ ATPase inhibitor | 1995 |
| Pracinostat | Anticancer | HDAC inhibitor | 2016 (Phase III) |
| Ridinilazole | Antibacterial | Bacterial cell wall synthesis | 2023 (Phase II) |
Rational drug design efforts have further exploited benzimidazole’s dual aromatic-imidazole system. For example, substituents at the 1- and 2-positions modulate electron density, altering binding kinetics to G-protein-coupled receptors and ion channels. The introduction of o-tolyloxyethyl groups, as seen in the target compound, enhances lipophilicity and membrane permeability, critical for central nervous system penetration.
Strategic Importance of Tetrahydrofuran Moieties in Bioactive Molecule Design
Tetrahydrofuran (THF) rings confer three-dimensional rigidity to drug molecules, locking substituents into bioactive conformations. This is particularly advantageous in antiviral and anticancer agents, where precise orientation of pharmacophoric groups determines efficacy. For example, the THF moiety in amprenavir analogs improves binding to HIV-1 protease by 30-fold compared to non-oxygenated analogs.
The THF ring in 2-(tetrahydrofuran-2-yl)-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride serves dual roles:
- Stereochemical Control : The oxygen atom in THF forms hydrogen bonds with Asp-29 and Asp-30 residues in viral proteases, stabilizing the enzyme-inhibitor complex.
- Metabolic Stability : Saturation of the furan ring reduces oxidative degradation, extending plasma half-life.
Comparative studies of THF-containing versus non-THF analogs demonstrate stark differences in activity. For instance, replacing THF’s oxygen with a methylene group in compound 11 (Figure 2) resulted in a 5,000-fold reduction in antiviral potency due to lost hydrogen bonding. Table 2 contrasts the biological activities of THF-modified benzimidazoles.
Table 2: Impact of THF Moieties on Benzimidazole Derivatives
| Compound | THF Modification | EC~50~ (nM) | Target Affinity (K~i~) |
|---|---|---|---|
| GRL-06579A | 3-(S)-THF urethane | 1.8 | 4.5 pM |
| Analog 11 | Methylene replacement | >1000 | 5.3 nM |
| Target Compound | 2-THF substitution | Pending | Pending |
The o-tolyloxyethyl side chain in the target compound introduces additional steric and electronic effects. The methyl group on the phenyl ring enhances hydrophobic interactions with protein pockets, while the ethoxy linker provides flexibility for optimal positioning. Molecular docking simulations predict strong binding to serine/threonine kinases, suggesting potential in oncology applications.
Properties
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-15-7-2-5-10-18(15)24-14-12-22-17-9-4-3-8-16(17)21-20(22)19-11-6-13-23-19;/h2-5,7-10,19H,6,11-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIOOVSWAUOIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(tetrahydrofuran-2-yl)-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride is a derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H18N2O2·HCl
- Molecular Weight : 284.78 g/mol
The presence of the tetrahydrofuran moiety and the o-tolyloxy group contributes to its unique properties, potentially influencing its biological activity.
Biological Activity Overview
Research indicates that benzo[d]imidazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many benzo[d]imidazole derivatives have shown promise as anticancer agents due to their ability to inhibit various kinases involved in cancer progression.
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial and fungal strains.
- Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective properties, particularly in models of neurodegenerative diseases.
Anticancer Activity
A significant focus of research has been on the anticancer potential of benzo[d]imidazole derivatives. For instance, studies have demonstrated that compounds similar to this compound can inhibit key kinases such as EGFR and mTOR, which are critical in cancer cell proliferation and survival.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | 15.3 | Induces apoptosis via caspase activation |
| Compound B | MCF-7 (breast cancer) | 10.5 | Inhibits cell cycle progression |
| Compound C | A549 (lung cancer) | 12.8 | Blocks mTOR signaling pathway |
These findings suggest that the compound's structural features may enhance its ability to interact with specific biological targets, leading to its anticancer effects.
The mechanisms by which benzo[d]imidazole derivatives exert their biological effects are multifaceted:
- Kinase Inhibition : The inhibition of tyrosine kinases is a common mechanism through which these compounds exert anticancer effects.
- Apoptosis Induction : Many studies report that these compounds can trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at various phases, preventing cancer cell proliferation.
Antimicrobial Activity
In addition to anticancer properties, there is evidence supporting the antimicrobial activity of benzo[d]imidazole derivatives. For example, certain compounds have been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These results indicate the potential for developing new antimicrobial agents based on the benzo[d]imidazole scaffold.
Comparison with Similar Compounds
Benzimidazoles with Heterocyclic Substituents
- 2-(Furan-2-yl)-1H-benzo[d]imidazole (3o)
- 2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3p) Structure: Thiophen-2-yl at position 2. Properties: Melting point 344–346°C; molecular weight 201 g/mol.
*Estimated based on molecular formula.
Benzimidazoles with Aryloxyethyl Chains
- 1-(2-(o-Tolyloxy)ethyl)-1H-benzo[d]imidazole Derivatives
- Structural Context : The ethyl-o-tolyloxy group introduces steric bulk and lipophilicity.
- Comparison : Analogues like 2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole (8a) () replace the ethyl chain with propargyloxy groups, reducing flexibility but introducing alkyne reactivity for click chemistry applications .
Sulfonamide and Hydrosulfonyl Derivatives
- 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives () Structure: Sulfonyl groups at position 3.
Halogenated and Triazole-Thiazole Hybrids
Piperidine and Tetrahydropyran Analogues
Key Research Findings
- Antifungal Activity : Benzimidazoles with substituted phenylhydrazine groups () show moderate antifungal activity, suggesting that the target compound’s o-tolyloxyethyl group may need optimization for similar efficacy .
- Antitumor Potential: Sulfonamide derivatives () exhibit antitumor properties, indicating that substituent polarity and hydrogen-bonding capacity are critical for activity .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the benzimidazole core. Key steps include:
- Nucleophilic substitution : Introducing substituents like the tetrahydrofuran and o-tolyloxy groups under reflux conditions with catalysts (e.g., sodium hydride in THF) .
- Purification : Column chromatography (hexane/ethyl acetate or petroleum ether/EtOAC ratios) or recrystallization to isolate high-purity products .
- Hydrochloride salt formation : Reaction with HCl in anhydrous conditions to improve stability and solubility . Optimization focuses on controlling reaction temperature, catalyst stoichiometry, and solvent polarity to enhance yields (typically 40–60%) .
Q. Which analytical methods are recommended for characterizing this compound?
- Structural elucidation : Use ¹H/¹³C NMR to confirm substituent positions and purity. For example, aromatic protons in the benzimidazole core appear at δ 7.2–7.4 ppm, while tetrahydrofuran protons resonate at δ 1.6–3.8 ppm .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; retention times vary based on mobile phase (e.g., acetonitrile/water) .
- Crystallographic analysis : Single-crystal X-ray diffraction (CCDC deposition) to resolve stereochemistry and intermolecular interactions .
Q. How should researchers evaluate the compound’s stability under experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (often >200°C for benzimidazole derivatives) .
- Photostability : UV-Vis spectroscopy under light exposure (e.g., 365 nm) to monitor degradation .
- Solution stability : pH-dependent stability studies in buffers (e.g., PBS at pH 7.4) using LC-MS to detect hydrolysis byproducts .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests, MTT for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer assays) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing o-tolyloxy with m-tolyloxy) to isolate structure-activity relationships (SAR) .
- Molecular docking : Use software like AutoDock to predict binding affinities to targets (e.g., tubulin for anticancer activity) and validate with mutagenesis studies .
Q. What experimental designs are recommended for assessing its potential in drug development?
- In vitro screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using dose-response curves (IC₅₀ calculation) .
- Pharmacokinetics : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 assays .
- Toxicity profiling : Zebrafish embryo models or murine studies to assess acute toxicity (LD₅₀) and organ-specific effects .
Q. How can computational methods enhance understanding of its mechanism of action?
- DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- MD simulations : Simulate interactions with biological membranes or proteins (e.g., 100 ns trajectories in GROMACS) to study binding dynamics .
- QSAR models : Train algorithms on derivative libraries to predict bioactivity and guide synthetic priorities .
Q. What strategies address low yields in the final synthetic step?
- Catalyst screening : Test alternatives to sodium hydride (e.g., K₂CO₃ in DMF) for milder conditions .
- Solvent optimization : Replace THF with DMSO to enhance solubility of intermediates .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
Contradictions may arise from:
- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) alter solubility. Characterize via XRD and DSC .
- Protonation state : The hydrochloride salt increases aqueous solubility (e.g., >10 mg/mL in water) compared to the free base (<1 mg/mL) .
- Co-solvent effects : Use ternary phase diagrams (e.g., water/ethanol/PEG) to identify optimal formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
